Ethyl 6-chloro-5-iodonicotinate
Description
Ethyl 6-chloro-5-iodonicotinate is a pyridine derivative featuring chlorine and iodine substituents at the 6- and 5-positions, respectively, and an ethyl ester group at the 3-position. This compound is a critical intermediate in pharmaceutical synthesis, particularly for anti-infective agents, as demonstrated in large-scale trifluoromethylation reactions . Its molecular formula is C₉H₇ClINO₂, with a molecular weight of 315.52 g/mol (calculated). The iodine substituent enhances its reactivity in cross-coupling reactions, such as copper-mediated C−X functionalization, enabling the introduction of trifluoromethyl groups .
Properties
Molecular Formula |
C8H7ClINO2 |
|---|---|
Molecular Weight |
311.50 g/mol |
IUPAC Name |
ethyl 6-chloro-5-iodopyridine-3-carboxylate |
InChI |
InChI=1S/C8H7ClINO2/c1-2-13-8(12)5-3-6(10)7(9)11-4-5/h3-4H,2H2,1H3 |
InChI Key |
YSJAGDWWNXLMCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1)Cl)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Nicotinates
Methyl 6-Chloro-5-Iodonicotinate (CAS 365413-29-2)
- Molecular Formula: C₈H₅ClINO₂
- Molecular Weight : 301.49 g/mol
- Key Differences :
- The methyl ester group (vs. ethyl) reduces steric hindrance and slightly lowers molecular weight.
- Reactivity: Similar iodine-mediated cross-coupling utility but may exhibit faster reaction kinetics due to smaller ester size .
- Price : Priced at $10–15/kg (99% purity) , making it marginally cheaper than ethyl analogs.
Ethyl 6-Chloronicotinate (CAS 49608-01-7)
- Molecular Formula: C₈H₈ClNO₂
- Molecular Weight : 185.61 g/mol
- Key Differences :
Cyano-Substituted Analogs
Ethyl 6-Chloro-5-Cyanonicotinate (CAS 856165-97-4)
- Molecular Formula : C₉H₇ClN₂O₂
- Molecular Weight : 210.62 g/mol
- Key Differences: The cyano group (vs. iodo) is strongly electron-withdrawing, enhancing electrophilic reactivity in nucleophilic substitutions. Applications: More suited for nitrile-based transformations (e.g., hydrolysis to carboxylic acids) .
Ethyl 6-Chloro-5-Cyano-2-Methylnicotinate (CAS 64119-42-2)
- Molecular Formula : C₁₀H₉ClN₂O₂
- Molecular Weight : 224.64 g/mol
Nitro- and Amino-Substituted Derivatives
Ethyl 4,6-Dichloro-5-Nitronicotinate (CAS 154012-15-4)
- Molecular Formula : C₈H₆Cl₂N₂O₄
- Molecular Weight : 265.05 g/mol
- Key Differences :
Ethyl 4-Amino-6-Chloro-5-Fluoronicotinate (CAS 2454397-74-9)
- Molecular Formula : C₈H₈ClFN₂O₂
- Molecular Weight : 218.61 g/mol
- Key Differences: Amino group (electron-donating) and fluorine substituent improve metabolic stability in drug candidates, contrasting with iodine’s role in cross-coupling .
Fluorinated and Acetylated Derivatives
Ethyl 6-Acetyl-2-Chloro-5-Fluoronicotinate
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Ethyl 6-chloro-5-iodonicotinate, and how can reaction reproducibility be ensured?
- Methodological Answer : The synthesis typically involves cross-coupling reactions, such as copper-mediated trifluoromethylation (e.g., using CuI and KF in polar aprotic solvents like NMP at elevated temperatures (~120°C)) . To ensure reproducibility:
- Document precise stoichiometry, catalyst loading, and reaction time.
- Use inert atmosphere conditions to prevent iodide oxidation.
- Validate purity via HNMR and HPLC (>98% purity threshold recommended) .
- Publish detailed supplementary protocols, including safety measures for handling exothermic steps .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer :
- Spectroscopic Analysis : Use H/C NMR to confirm the ester group (δ ~4.3 ppm for -OCHCH) and iodopyridine backbone. Compare with PubChem-computed data for validation .
- Mass Spectrometry : Confirm molecular weight (297.48 g/mol) via HRMS .
- Chromatography : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities .
Q. What storage conditions are critical for maintaining the stability of this compound?
- Methodological Answer :
- Store in dark, airtight containers under inert gas (N or Ar) to prevent photodegradation and moisture absorption .
- Maintain temperatures at 2–8°C; avoid freeze-thaw cycles to prevent decomposition .
- Monitor stability via periodic TLC or HPLC over 6–12 months .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in kilogram-scale syntheses?
- Methodological Answer :
- Process Engineering : Use controlled addition of reagents (e.g., methyl chlorodifluoroacetate) to minimize side reactions .
- Solvent Selection : Optimize NMP-to-water ratios during workup to enhance crystallization efficiency .
- Catalyst Recycling : Explore CuI recovery methods (e.g., filtration of reaction slurries with aqueous oxalic acid) to reduce costs .
Q. What analytical strategies resolve contradictions in mechanistic studies of cross-coupling reactions involving this compound?
- Methodological Answer :
- Isotopic Labeling : Use C-labeled reagents to trace reaction pathways (e.g., iodine displacement vs. ester hydrolysis).
- Kinetic Profiling : Conduct time-resolved in-situ IR or Raman spectroscopy to identify rate-determining steps .
- Computational Modeling : Apply DFT calculations to compare activation energies of proposed mechanisms .
Q. How can researchers validate the biological activity of derivatives synthesized from this compound?
- Methodological Answer :
- Target Identification : Use molecular docking to prioritize enzyme targets (e.g., bacterial efflux pumps for anti-infective applications) .
- In Vitro Assays : Screen derivatives against bacterial/fungal strains (MIC testing) with positive/negative controls .
- Metabolic Stability : Perform hepatic microsome assays to assess pharmacokinetic liabilities .
Q. What methods address data inconsistencies in regioselectivity studies of this compound functionalization?
- Methodological Answer :
- Competitive Experiments : Compare reactivity of chloro vs. iodo substituents under identical conditions.
- X-ray Crystallography : Resolve ambiguous regiochemistry in final products .
- Meta-Analysis : Cross-reference datasets from analogous nicotinate derivatives to identify systematic biases .
Methodological Best Practices
- Data Validation : Use PubChem, DSSTox, and peer-reviewed protocols (e.g., EPA guidelines) to verify chemical data .
- Safety Protocols : Adopt hazard controls (e.g., P280 gloves, fume hoods) for iodine handling .
- Reproducibility : Follow ICMJE standards for documenting reagents, instruments, and statistical methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
